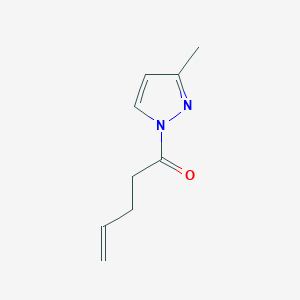
1-(3-Methyl-1H-pyrazol-1-yl)pent-4-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methyl-1H-pyrazol-1-yl)pent-4-en-1-one is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-1H-pyrazol-1-yl)pent-4-en-1-one typically involves the reaction of 3-methyl-1H-pyrazole with a suitable alkylating agent. One common method is the alkylation of 3-methyl-1H-pyrazole with 4-pentenoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar alkylation reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Methyl-1H-pyrazol-1-yl)pent-4-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pentenoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield pyrazole N-oxides, while reduction with sodium borohydride can produce the corresponding alcohol.
Aplicaciones Científicas De Investigación
1-(3-Methyl-1H-pyrazol-1-yl)pent-4-en-1-one has several scientific research applications:
Medicinal Chemistry: Pyrazole derivatives are known for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic devices.
Biological Studies: The compound can be used as a probe to study enzyme activities and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 1-(3-Methyl-1H-pyrazol-1-yl)pent-4-en-1-one is not well-documented. pyrazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. For example, some pyrazole derivatives inhibit enzymes involved in inflammation or cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Methyl-1H-pyrazol-4-yl)ethanone: This compound has a similar pyrazole core but differs in the alkyl substituent at the 4-position.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds have a bis-pyrazole structure and are known for their antioxidant and anticancer activities.
Uniqueness
1-(3-Methyl-1H-pyrazol-1-yl)pent-4-en-1-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the pentenoyl group provides additional sites for chemical modification, making it a versatile intermediate for the synthesis of more complex molecules.
Propiedades
Número CAS |
79923-02-7 |
|---|---|
Fórmula molecular |
C9H12N2O |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
1-(3-methylpyrazol-1-yl)pent-4-en-1-one |
InChI |
InChI=1S/C9H12N2O/c1-3-4-5-9(12)11-7-6-8(2)10-11/h3,6-7H,1,4-5H2,2H3 |
Clave InChI |
XBTNSBWXZYTZLE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1)C(=O)CCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



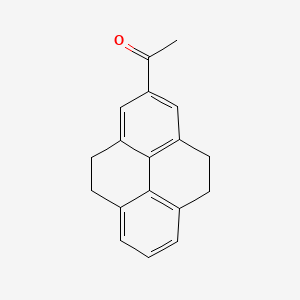
![(1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one](/img/structure/B14432101.png)
![4-Acetamido[1,1'-biphenyl]-3-yl dihydrogen phosphate](/img/structure/B14432103.png)
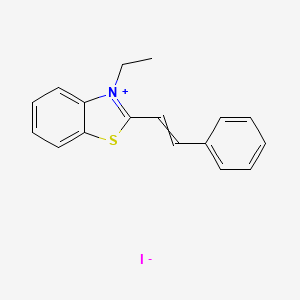

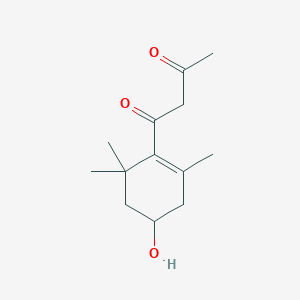
![Methanone, phenyl[2-(2-propenyl)phenyl]-](/img/structure/B14432138.png)
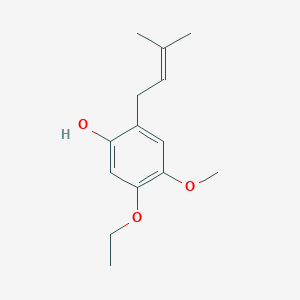
![N-Butyl-N-({[(naphthalen-1-yl)methyl]sulfanyl}methyl)butan-1-amine](/img/structure/B14432151.png)
![1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14432155.png)
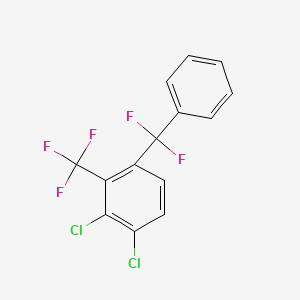
![4,4'-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde](/img/structure/B14432167.png)

